2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione
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Overview
Description
2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline-1,3-dione core attached to a 5-methylisoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react 3-amino-5-methylisoxazole with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which subsequently cyclizes to form the desired isoindoline-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2,6-difluorophenyl)isoindoline-1,3-dione
- 4-Chloro-2-(5-methylisoxazol-3-yl)isoindoline-1,3-dione
- 2-(4-Bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione
Uniqueness
2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methylisoxazole ring enhances its reactivity and potential for functionalization, making it a versatile scaffold for the development of novel compounds with diverse applications .
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-7-6-10(13-17-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPXCSBNWRSVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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